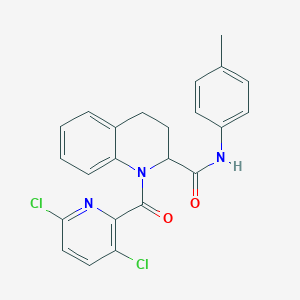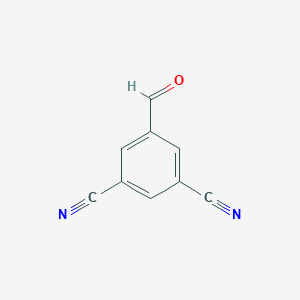![molecular formula C22H14F4N4OS2 B2598037 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223755-85-8](/img/no-structure.png)
4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C22H14F4N4OS2 and its molecular weight is 490.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound is part of a broader category of fused heterocycles that incorporate trifluoromethyl groups, which have been synthesized under microwave-assisted conditions, highlighting the efficiency of incorporating trifluoromethyl derivatives into complex molecular frameworks (Shaaban, 2008). Additionally, novel synthesis approaches for related thieno and furopyrimidine derivatives have been developed, presenting a range of methodologies for constructing complex molecules with potential bioactive properties (Nagaraju et al., 2013).
Biological Activity and Applications
The derivative under investigation is closely related to compounds that have demonstrated significant biological activities. For instance, some pyrido[2,3-d]pyrimidine derivatives, structurally similar to the compound of interest, have shown potential as anticonvulsants and antidepressants, revealing the therapeutic potential of this chemical class (Zhang et al., 2016). Moreover, studies on thieno and furopyrimidine derivatives have reported antimicrobial activities, suggesting these compounds' utility in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).
Structural and Mechanistic Insights
Research on the structural aspects and binding affinities of related 1,2,3-triazolo[4,5-d]pyrimidines towards adenosine receptors has provided valuable insights into the design of receptor-selective ligands, showcasing the importance of this scaffold in medicinal chemistry (Betti et al., 1999). This area of study highlights the potential of such compounds in the development of new therapeutic agents targeting various biological receptors.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring system followed by the introduction of the 4-fluorobenzyl and (3-(trifluoromethyl)benzyl)thio groups.", "Starting Materials": [ "2-amino-4-chloro-5-methylpyrimidine", "ethyl acetoacetate", "4-fluorobenzaldehyde", "3-(trifluoromethyl)benzyl chloride", "thiourea", "sodium ethoxide", "sodium hydride", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "chloroacetyl chloride", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-chloro-5-methylpyrimidine by reacting ethyl acetoacetate with 2-amino-4-chloro-5-methylpyrimidine in the presence of sodium ethoxide.", "Step 2: Synthesis of 4-(4-fluorobenzyl)-2-amino-5-methylpyrimidine by reacting 4-fluorobenzaldehyde with 2-amino-4-chloro-5-methylpyrimidine in the presence of sodium hydride.", "Step 3: Synthesis of (3-(trifluoromethyl)benzyl)thiourea by reacting 3-(trifluoromethyl)benzyl chloride with thiourea in the presence of triethylamine.", "Step 4: Synthesis of 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)pyrimidin-2(1H)-one by reacting 4-(4-fluorobenzyl)-2-amino-5-methylpyrimidine with (3-(trifluoromethyl)benzyl)thiourea in the presence of N,N-dimethylformamide.", "Step 5: Synthesis of 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one by reacting 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)pyrimidin-2(1H)-one with chloroacetyl chloride in the presence of triethylamine, followed by reaction with sodium bicarbonate and hydrochloric acid to form the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring system." ] } | |
Numéro CAS |
1223755-85-8 |
Formule moléculaire |
C22H14F4N4OS2 |
Poids moléculaire |
490.49 |
Nom IUPAC |
8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C22H14F4N4OS2/c23-16-6-4-13(5-7-16)11-29-19(31)18-17(8-9-32-18)30-20(29)27-28-21(30)33-12-14-2-1-3-15(10-14)22(24,25)26/h1-10H,11-12H2 |
Clé InChI |
XMTSHMBFBXIHLH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2597955.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2597959.png)
![N-[4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2597960.png)
![N~6~,N~6~-diethyl-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2597962.png)


![N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B2597967.png)


![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2597975.png)
![2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2597976.png)